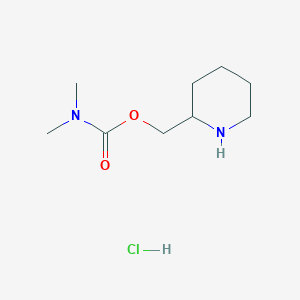
Chlorhydrate de N,N-diméthylcarbamate de pipéridin-2-ylméthyle
Vue d'ensemble
Description
“Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride” is a chemical compound with the CAS Number: 1803600-95-4 . It has a molecular weight of 222.71 . The IUPAC name for this compound is piperidin-2-ylmethyl dimethylcarbamate hydrochloride .
Molecular Structure Analysis
The InChI code for “piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride” is 1S/C9H18N2O2.ClH/c1-11(2)9(12)13-7-8-5-3-4-6-10-8;/h8,10H,3-7H2,1-2H3;1H .
Physical And Chemical Properties Analysis
“Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride” is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Synthèse de molécules bioactives
Le chlorhydrate de N,N-diméthylcarbamate de pipéridin-2-ylméthyle sert d'intermédiaire clé dans la synthèse de molécules bioactives. Son noyau pipéridine est un motif structural courant dans de nombreux produits pharmaceutiques, et il peut être modifié davantage pour produire des composés aux effets thérapeutiques potentiels .
Développement de médicaments pour le SNC
La structure pipéridine se retrouve souvent dans les médicaments du système nerveux central (SNC). Ce composé peut être utilisé pour développer de nouveaux agents actifs sur le SNC, notamment des antipsychotiques, des antidépresseurs et des anxiolytiques, en exploitant sa capacité à franchir la barrière hémato-encéphalique .
Création d'agrochimiques
Dans le domaine de l'agriculture, le this compound peut être utilisé pour créer des agrochimiques tels que des insecticides et des fongicides. Sa capacité d'adaptation structurelle permet le développement d'agents ciblés qui peuvent protéger les cultures contre les ravageurs et les maladies .
Recherche chimique et enseignement
Ce composé est également précieux dans la recherche chimique et l'enseignement, où il peut être utilisé pour démontrer diverses techniques de synthèse organique, notamment la cyclisation, l'hydrogénation et les réactions multicomposants. Il sert d'exemple pratique pour l'enseignement des concepts de chimie organique avancée .
Applications en science des matériaux
La polyvalence du this compound s'étend à la science des matériaux, où il peut être incorporé dans des polymères ou d'autres matériaux pour leur conférer des propriétés chimiques spécifiques, telles qu'une résistance ou une conductivité accrue .
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme étalon ou réactif dans diverses méthodes chromatographiques et spectroscopiques, notamment la RMN, la HPLC, la LC-MS et la UPLC. Il aide à l'identification et à la quantification de substances dans des mélanges complexes .
Safety and Hazards
Mécanisme D'action
- Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride likely interacts with specific molecular targets within cells. Unfortunately, precise information about its primary targets remains limited in the available literature .
Target of Action
Scientists continue to explore its pharmacological properties, and future studies may reveal more insights . If you have any other questions or need additional information, feel free to ask! 😊
Analyse Biochimique
Biochemical Properties
Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride increases the concentration of acetylcholine, leading to prolonged neurotransmission. This compound also interacts with other proteins and enzymes involved in neurotransmitter regulation, such as butyrylcholinesterase, enhancing its overall impact on the nervous system .
Cellular Effects
Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride affects various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The increased concentration of acetylcholine due to acetylcholinesterase inhibition leads to enhanced synaptic transmission and can affect neuronal excitability and plasticity. Additionally, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride may impact other cell types by altering intracellular calcium levels and influencing metabolic pathways .
Molecular Mechanism
The molecular mechanism of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride involves its binding to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is facilitated by the carbamate group of the compound, which forms a covalent bond with the serine residue in the enzyme’s active site. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. Additionally, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride may interact with other biomolecules, such as receptors and ion channels, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged effects on neurotransmission and cellular metabolism .
Dosage Effects in Animal Models
The effects of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride can lead to toxic effects, such as excessive cholinergic stimulation, muscle tremors, and respiratory distress. Threshold effects have been observed, where a specific dosage range results in optimal enzyme inhibition without toxicity .
Metabolic Pathways
Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting the breakdown and synthesis of acetylcholine. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and overall efficacy in inhibiting acetylcholinesterase .
Subcellular Localization
The subcellular localization of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the synaptic cleft is particularly important for its role in inhibiting acetylcholinesterase and modulating neurotransmission .
Propriétés
IUPAC Name |
piperidin-2-ylmethyl N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)13-7-8-5-3-4-6-10-8;/h8,10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGXMHAXYFHRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine dihydrochloride](/img/structure/B1382872.png)



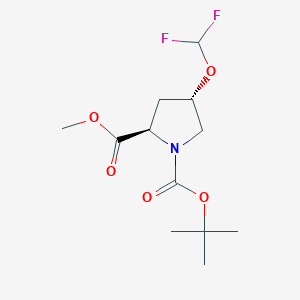

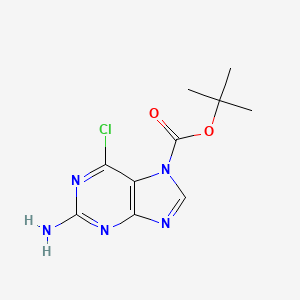
![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)
![(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382888.png)

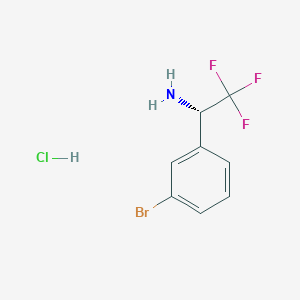

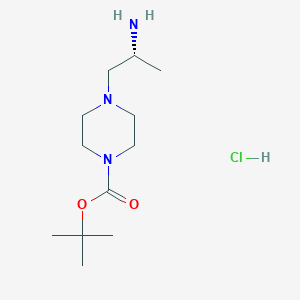
![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)
